molecular formula C13H14ClN3OS B1275595 4-allyl-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 667413-83-4

4-allyl-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B1275595
M. Wt: 295.79 g/mol
InChI Key: SLULHIPFPXTDPW-UHFFFAOYSA-N
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Description

The compound "4-allyl-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The 1,2,4-triazole derivatives are known for their diverse biological activities and are of significant interest in medicinal chemistry. The compound is characterized by the presence of an allyl group, a chloro-methylphenoxy moiety, and a thiol group attached to the triazole ring.

Synthesis Analysis

The synthesis of triazole derivatives often involves the cyclization of thiosemicarbazides or the condensation of various aromatic aldehydes with mercapto-triazoles. For instance, a related compound, 3-[(4-chloro-3-methylphenoxy)methyl]-6-aryl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, was synthesized using microwave-assisted condensation, demonstrating the efficiency of this method in producing triazole derivatives . Similarly, the synthesis of 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione involved base-catalyzed intramolecular dehydrative cyclization, yielding the desired product in good yield .

Molecular Structure Analysis

The molecular structure of triazole derivatives is often elucidated using spectroscopic methods such as FT-IR, NMR, and X-ray diffraction. For example, the structure of 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione was determined using single-crystal X-ray diffraction, which provided detailed geometric parameters . Theoretical calculations, such as density functional theory (DFT) and Hartree-Fock (HF) methods, complement these experimental techniques by predicting vibrational frequencies, chemical shifts, and molecular geometries, which often show good agreement with experimental data .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including alkylation, which can be regioselective depending on the reaction conditions and the nature of the substituents . The reactivity of these compounds is influenced by their electronic structure, which can be studied through molecular electrostatic potential (MEP) maps and frontier molecular orbitals (FMO) analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and density, are determined experimentally and can be influenced by the nature of the substituents on the triazole ring. For instance, the crystal structure analysis provides insights into the density and melting points of these compounds . The chemical properties, such as acidity or basicity of the thiol group, can be inferred from spectroscopic data and theoretical calculations .

Scientific Research Applications

  • Chemical Synthesis

    • Application : This compound is used in the synthesis of various chemical compounds .
  • Synthesis of Indole Derivatives

    • Application : This compound might be used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .
  • Synthesis of Arylidenerhodanines

    • Application : This compound might be used in the synthesis of arylidenerhodanines, which display potential biological activity .
    • Method : The compound 3-N-allylrhodanine 1 was condensed under Knoevenagel conditions with p-nitrobenzaldehyde in acetic acid to afford the π-conjugated heterocyclic compound .
  • Pharmaceutical Research

    • Application : This compound may have potential use in pharmaceutical research .
  • Material Science

    • Application : This compound might be used in the development of new materials .
  • Biological Research

    • Application : This compound might be used in biological research, particularly in the study of cell biology .
  • Early Discovery Research

    • Application : This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
  • Chemical Community

    • Application : Due to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

Safety And Hazards

This involves studying the toxicity of the compound, its environmental impact, and precautions that need to be taken while handling it.


Future Directions

This involves identifying potential applications of the compound and areas where further research is needed.


Please consult with a qualified professional or refer to relevant scientific literature for specific information on “4-allyl-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol”.


properties

IUPAC Name

3-[(4-chloro-3-methylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3OS/c1-3-6-17-12(15-16-13(17)19)8-18-10-4-5-11(14)9(2)7-10/h3-5,7H,1,6,8H2,2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLULHIPFPXTDPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=NNC(=S)N2CC=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396702
Record name 4-allyl-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-allyl-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

CAS RN

667413-83-4
Record name 4-allyl-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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